2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenolic and isoindole moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2,4-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated phenolic compounds.
Scientific Research Applications
2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its cytotoxic activity against cancer cells and its potential as an enzyme inhibitor.
Industry: Utilized in the development of luminescent and fluorescent materials for various applications.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dihydroxyphenyl)benzimidazole
- 2-(2,4-Dihydroxyphenyl)benzoxazole
- 2-(2,4-Dihydroxyphenyl)benzothiazole
Uniqueness
Compared to similar compounds, 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione exhibits unique structural features due to the presence of both phenolic and isoindole moieties. This dual functionality enhances its chemical reactivity and broadens its range of applications in various scientific fields .
Properties
IUPAC Name |
2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-9-5-6-12(13(19)7-9)14(20)8-17-15(21)10-3-1-2-4-11(10)16(17)22/h1-7,18-19H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFOAJIKSOVZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367164 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65190-77-4 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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